Cas no 83-30-7 (2,4,6-Trihydroxybenzoic acid)

2,4,6-trihydroxybenzoic acid, a flavonoid metabolite, is a CDK inhibitor
2,4,6-Trihydroxybenzoic acid structure
2,4,6-Trihydroxybenzoic acid structure
2,4,6-Trihydroxybenzoic acid
83-30-7
C7H6O5
170.119542598724
MFCD00002453
34284
66520

2,4,6-Trihydroxybenzoic acid Properties

Names and Identifiers

    • 2,4,6-Trihydroxybenzoic acid
    • Phloroglucinolcarboxylic acid monohydrate
    • 2,4,6-Trichydroxybenzoic acid
    • 2,4,6-Trihydroxybenzene carboxylic acid
    • 2,4,6-trihydroxy-benzoicaci
    • Benzoic acid, 2,4,6-trihydroxy-
    • Phloroglucincarboxylic acid
    • Phloroglucinic acid
    • RARECHEM AL BE 0039
    • 2,4,6-Trihydroxybenz
    • Phloroglucinol carboxylic acid
    • PHLOROGLUCINOL CARBOXYLIC ACID(RG)
    • NSC 36720
    • 2,4,6-Trihydroxybenzenecarboxylicacid
    • Phloroglucinolcarboxylic acid
    • 3NC0UQ5EMR
    • IBHWREHFNDMRPR-UHFFFAOYSA-N
    • 2,4,6-Trihydroxybenzoicacid
    • 2,4,6-Trihydroxy benzoic acid
    • 2,6-Trihydroxybenzoic acid
    • WLN: QVR BQ DQ FQ
    • 2,6-Trihydr
    • 2,4,6-Trihydroxybenzoic acid (ACI)
    • 2,4,6-Trihydroxybenzenecarboxylic acid
    • 4,6-Dihydroxysalicylic acid
    • +Expand
    • MFCD00002453
    • IBHWREHFNDMRPR-UHFFFAOYSA-N
    • 1S/C7H6O5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,8-10H,(H,11,12)
    • O=C(C1C(O)=CC(O)=CC=1O)O
    • 2212148

Computed Properties

  • 170.021523g/mol
  • 0
  • 1.8
  • 4
  • 5
  • 1
  • 170.021523g/mol
  • 170.021523g/mol
  • 98Ų
  • 12
  • 169
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 15
  • 0

Experimental Properties

  • 0.50160
  • 97.99000
  • 1.7300 (estimate)
  • 259.73°C (rough estimate)
  • ~210 °C (dec.)
  • 225.9°C
  • Uncertain.
  • Uncertain.
  • 1.68(at 25℃)
  • 1.4663 (rough estimate)

2,4,6-Trihydroxybenzoic acid Security Information

  • DH8910000
  • 3
  • S22-S24/25-S26-S37/39
  • R36/37/38
  • Xi Xi
  • Store in a cool, dry place. Store in tightly closed containers.
  • 36/37/38

2,4,6-Trihydroxybenzoic acid Customs Data

  • 2918290000
  • China Customs Code:

    2918290000

    Overview:

    2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

2,4,6-Trihydroxybenzoic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003G3V-1g
2,4,6-Trihydroxybenzoic acid
83-30-7 95%
1g
$5.00 2024-04-21
A2B Chem LLC
AB60043-1g
2,4,6-Trihydroxybenzoic acid
83-30-7 95%
1g
$5.00 2024-04-19
Aaron
AR003GC7-5g
2,4,6-Trihydroxybenzoic acid
83-30-7 95%
5g
$29.00
abcr
AB439647-25 g
2,4,6-Trihydroxybenzoic acid, 95%; .
83-30-7 95%
25g
€175.60 2023-04-22
Alichem
A019096833-100g
2,4,6-Trihydroxybenzoic acid
83-30-7 95%
100g
$217.80 2023-09-01
Ambeed
A107723-1g
2,4,6-Trihydroxybenzoic acid
83-30-7 95%
1g
$6.0 2024-07-24
Chemenu
CM117343-100g
2,4,6-Trihydroxybenzoic acid
83-30-7 95%
100g
$206
Crysdot LLC
CD12026999-100g
2,4,6-Trihydroxybenzoic acid
83-30-7 95+%
100g
$218
Enamine
EN300-109044-0.05g
2,4,6-trihydroxybenzoic acid
83-30-7 93%
0.05g
$19.0 2023-10-27
eNovation Chemicals LLC
D915171-100g
2,4,6-Trihydroxybenzoic acid
83-30-7 97%
100g
$225 2022-09-02

2,4,6-Trihydroxybenzoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sulfuric acid ,  Chromic acid (H2Cr2O7), compd. with quinoline (1:2) Solvents: Water ;  cooled; 323 K; 24 h, 323 K
Reference
Kinetics of the oxidation of salicyclic acids by quinolinium dichromate
Suante, H.; et al, Oxidation Communications, 2005, 28(3), 681-688

Synthetic Circuit 2

Reaction Conditions
Reference
2,46-Trihydroxybenzoic acid manufacture by corynebacterium
, Japan, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium bromate ,  Potassium bromide Catalysts: Hydrochloric acid Solvents: Water ;  12 h, rt
Reference
Oxidation of aromatic aldehydes with potassium bromate-bromide reagent and an acidic catalyst
Sharma, G. V. R.; et al, Research on Chemical Intermediates, 2013, 39(7), 3251-3254

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Resorcinol Solvents: Water ;  465 s, 40 bar, 120 °C
Reference
Microreactor processing for the aqueous Kolbe-Schmitt synthesis of hydroquinone and phloroglucinol
Hessel, Volker; et al, Chemical Engineering & Technology, 2007, 30(3), 355-362

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Oxygen
Reference
Sensitized photooxygenation of coumarins
Chibber, S. S.; et al, Indian Journal of Chemistry, 1979, (6), 538-9

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: 1-Butyl-3-methylimidazolium hydrogen carbonate ;  104 s, 10 bar, 135 °C
Reference
Intensified Kolbe-Schmitt synthesis using continuous microreactor processing, reactive ionic liquids and microwave heating
Krtschil, Ulrich; et al, VDI-Berichte, 2008, 2039, 117-124

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: 1H-Imidazolium, 3-ethyl-1-methyl-, carbonate (1:1) ;  104 s, 10 bar, 135 °C
Reference
Intensified Kolbe-Schmitt synthesis using continuous microreactor processing, reactive ionic liquids and microwave heating
Krtschil, Ulrich; et al, VDI-Berichte, 2008, 2039, 117-124

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sulfuric acid ,  Chromic acid (H2Cr2O7), compd. with quinoline (1:2) Solvents: Water ;  cooled; 323 K; 24 h, 323 K
2.1 Reagents: Acetic acid ,  Sulfuric acid ,  Chromic acid (H2Cr2O7), compd. with quinoline (1:2) Solvents: Water ;  cooled; 323 K; 24 h, 323 K
Reference
Kinetics of the oxidation of salicyclic acids by quinolinium dichromate
Suante, H.; et al, Oxidation Communications, 2005, 28(3), 681-688

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Tetraethylammonium bromide ,  Potassium superoxide Solvents: Dimethylformamide ;  15 min, rt
1.2 16.5 h, rt
Reference
Reactivity pattern of in situ generated tetraethylammoniun superoxide with some flavonoids
Singh, Krishna Nand; et al, Indian Journal of Chemistry, 2007, (9), 1554-1557

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Tetraethylammonium bromide ,  Potassium superoxide Solvents: Dimethylformamide ;  15 min, rt
1.2 15 h, rt
Reference
Reactivity pattern of in situ generated tetraethylammoniun superoxide with some flavonoids
Singh, Krishna Nand; et al, Indian Journal of Chemistry, 2007, (9), 1554-1557

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Tetraethylammonium bromide ,  Potassium superoxide Solvents: Dimethylformamide ;  15 min, rt
1.2 18 h, rt
Reference
Reactivity pattern of in situ generated tetraethylammoniun superoxide with some flavonoids
Singh, Krishna Nand; et al, Indian Journal of Chemistry, 2007, (9), 1554-1557

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: [[4,4′,4′′,4′′′-[(29H,31H-Phthalocyanine-C,C,C,2-tetrayl-κN29,κN30,κN31,κN32)tet… Solvents: Water ;  25 min, pH 10.5, 25 °C
Reference
The investigation of oxidative bleaching performance of peripherally Schiff base substituted tri-nuclear cobalt-phthalocyanine complexes
Sen, Pinar; et al, Inorganica Chimica Acta, 2017, 462, 30-39

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) ;  25 °C
Reference
Isothermic adsorption of morin onto the reducible mesoporous manganese oxide materials surface
Ilunga, Ali K.; et al, Applied Catalysis, 2018, 224, 928-939

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Cobalt oxide (Co3O4) ,  Lithium ;  3 min, rt
Reference
Effect of alkali and alkaline earth metal dopants on catalytic activity of mesoporous cobalt oxide evaluated using a model reaction
Bingwa, Ndzondelelo; et al, Applied Catalysis, 2018, 555, 189-195

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Potassium chloride ,  β-Cyclodextrin Solvents: Water
Reference
The influence of the host-guest interaction on the oxidation of natural flavonoid dyes
Ramesova, Sarka; et al, Collection of Czechoslovak Chemical Communications, 2011, 76(12), 1651-1667

2,4,6-Trihydroxybenzoic acid Raw materials

2,4,6-Trihydroxybenzoic acid Preparation Products

2,4,6-Trihydroxybenzoic acid Suppliers

Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:83-30-7)
JI ZHI SHI JI
18117592386
3007522982@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:83-30-7)
TANG SI LEI
15026964105
2881489226@qq.com

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